molecular formula C20H20O3 B5186398 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one

7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No. B5186398
M. Wt: 308.4 g/mol
InChI Key: YSYLRRQLYBWIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. EPMC has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.

Mechanism of Action

The mechanism of action of 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its biological effects through various mechanisms, including the inhibition of oxidative stress, the modulation of signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. This compound has also been found to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress. In addition, this compound has been found to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one in lab experiments is its relatively low toxicity compared to other synthetic compounds. This compound has been found to exhibit low cytotoxicity in various cell lines. Another advantage is its stability, which allows for long-term storage and use in experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy. Another limitation is the lack of standardized protocols for its use in experiments, which can lead to inconsistent results.

Future Directions

There are several future directions for the study of 7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one. One direction is the investigation of its potential as a natural food preservative. Another direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in treating various diseases.

Synthesis Methods

7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one can be synthesized through a multi-step process, starting from the commercially available compound 4-hydroxycoumarin. The first step involves the alkylation of 4-hydroxycoumarin with ethyl bromide in the presence of a base such as potassium carbonate. The resulting compound, 7-ethoxy-4-hydroxycoumarin, is then subjected to Friedel-Crafts acylation with phenylacetyl chloride and aluminum chloride as the catalyst. The product of this reaction, 7-ethoxy-3-phenyl-4H-chromen-4-one, is then alkylated with ethyl iodide and methyl iodide successively to yield this compound.

Scientific Research Applications

7-ethoxy-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to possess neuroprotective effects and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, this compound has been studied for its potential as a natural pesticide. It has been found to exhibit insecticidal and antifungal properties and has been investigated for its potential in controlling pests and diseases in crops.
In the food industry, this compound has been studied for its potential as a natural food preservative. It has been found to exhibit antimicrobial properties and has been investigated for its potential in inhibiting the growth of food spoilage microorganisms.

properties

IUPAC Name

7-ethoxy-6-ethyl-2-methyl-3-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-14-11-16-18(12-17(14)22-5-2)23-13(3)19(20(16)21)15-9-7-6-8-10-15/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYLRRQLYBWIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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